![molecular formula C20H22N2O3S B6425064 3-[1-(1-benzothiophen-3-yl)propan-2-yl]-1-(2,3-dimethoxyphenyl)urea CAS No. 2034392-88-4](/img/structure/B6425064.png)
3-[1-(1-benzothiophen-3-yl)propan-2-yl]-1-(2,3-dimethoxyphenyl)urea
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Overview
Description
The compound “3-[1-(1-benzothiophen-3-yl)propan-2-yl]-1-(2,3-dimethoxyphenyl)urea” is a complex organic molecule that contains several functional groups and structural motifs, including a benzothiophene, a urea group, and a dimethoxyphenyl group. These groups are common in many biologically active compounds and materials .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzothiophene ring, a urea group, and a dimethoxyphenyl group. These groups could potentially engage in various intermolecular interactions, affecting the compound’s physical and chemical properties .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar functional groups can undergo a variety of reactions. For example, the benzothiophene ring can participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the benzothiophene and dimethoxyphenyl groups could potentially increase the compound’s lipophilicity, affecting its solubility and permeability .Mechanism of Action
Target of Action
The primary target of this compound is the 5-HT1A serotonin receptors . These receptors play a crucial role in regulating numerous physiological functions, including thermoregulation, vasoconstriction, sexual behavior, appetite, and sleep .
Mode of Action
The compound interacts with its targets through binding affinity . The influence of the arylpiperazine moiety and benzo[b]thiophen ring substitutions on binding affinity has been studied . The most promising analogue, 1-(benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one, displayed micromolar affinity (Ki = 2.30 μM) toward 5-HT1A sites .
Biochemical Pathways
The compound affects the serotonin pathway . Serotonin (5-hydroxytryptamine, 5-HT) is an important neurotransmitter that has been consistently implicated in the pathophysiology of a number of psychiatric disorders such as depression and anxiety .
Result of Action
The result of the compound’s action would be the modulation of the physiological functions regulated by the 5-HT1A serotonin receptors . This could potentially include effects on thermoregulation, vasoconstriction, sexual behavior, appetite, and sleep .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-(2,3-dimethoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-13(11-14-12-26-18-10-5-4-7-15(14)18)21-20(23)22-16-8-6-9-17(24-2)19(16)25-3/h4-10,12-13H,11H2,1-3H3,(H2,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUTVQXPNHBMFLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC2=CC=CC=C21)NC(=O)NC3=C(C(=CC=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-3-(2,3-dimethoxyphenyl)urea |
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